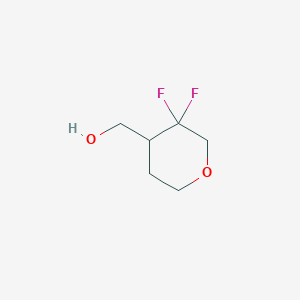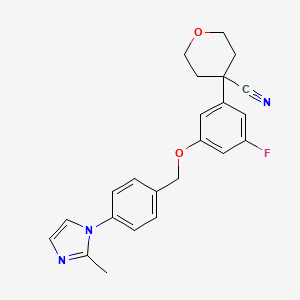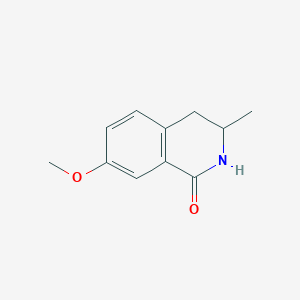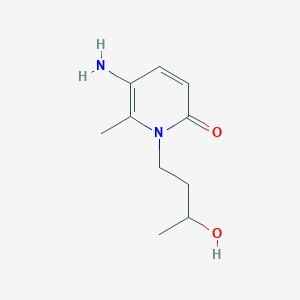
(3,3-Difluorooxan-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Difluorooxan-4-yl)methanol is an organic compound that features a difluorinated oxane ring with a methanol group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorooxan-4-yl)methanol typically involves the introduction of fluorine atoms into an oxane ring followed by the attachment of a methanol group. Common synthetic routes may include:
Fluorination of Oxane Precursors: Using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms.
Methanol Group Introduction: This can be achieved through nucleophilic substitution reactions where a hydroxyl group is introduced to the fluorinated oxane ring.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Difluorooxan-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to an aldehyde or carboxylic acid.
Reduction: Reduction of the oxane ring or the methanol group.
Substitution: Nucleophilic or electrophilic substitution reactions at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield (3,3-Difluorooxan-4-yl)formaldehyde, while reduction could produce (3,3-Difluorooxan-4-yl)methane.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with fluorinated compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,3-Difluorooxan-4-yl)methanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Difluorooxan-4-yl)ethanol: Similar structure but with an ethanol group.
(3,3-Difluorooxan-4-yl)amine: Contains an amine group instead of methanol.
(3,3-Difluorooxan-4-yl)acetate: An ester derivative.
Uniqueness
(3,3-Difluorooxan-4-yl)methanol is unique due to its specific combination of a difluorinated oxane ring and a methanol group, which can impart distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C6H10F2O2 |
|---|---|
Peso molecular |
152.14 g/mol |
Nombre IUPAC |
(3,3-difluorooxan-4-yl)methanol |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)4-10-2-1-5(6)3-9/h5,9H,1-4H2 |
Clave InChI |
AOCBISLRVFNBAA-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(C1CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)


![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)

![methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
![2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)
![2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13059976.png)

![tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13059983.png)
